molecular formula C26H21N5O4 B4544905 METHYL 7-CYCLOPROPYL-3-({IMIDAZO[1,2-A]PYRIDIN-2-YL}METHYL)-2,4-DIOXO-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE

METHYL 7-CYCLOPROPYL-3-({IMIDAZO[1,2-A]PYRIDIN-2-YL}METHYL)-2,4-DIOXO-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE

Cat. No.: B4544905
M. Wt: 467.5 g/mol
InChI Key: SSKPOSGNWWXSRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

METHYL 7-CYCLOPROPYL-3-({IMIDAZO[1,2-A]PYRIDIN-2-YL}METHYL)-2,4-DIOXO-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE is a complex organic compound that features a unique combination of heterocyclic structures

Preparation Methods

The synthesis of METHYL 7-CYCLOPROPYL-3-({IMIDAZO[1,2-A]PYRIDIN-2-YL}METHYL)-2,4-DIOXO-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE involves multiple steps, typically starting with the preparation of the imidazo[1,2-a]pyridine core. Common synthetic routes include:

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents. The major products formed depend on the specific reaction conditions and the reagents used.

Scientific Research Applications

METHYL 7-CYCLOPROPYL-3-({IMIDAZO[1,2-A]PYRIDIN-2-YL}METHYL)-2,4-DIOXO-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a therapeutic effect. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar compounds include other imidazo[1,2-a]pyridine derivatives, which also exhibit a range of biological activities. For example:

METHYL 7-CYCLOPROPYL-3-({IMIDAZO[1,2-A]PYRIDIN-2-YL}METHYL)-2,4-DIOXO-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE stands out due to its unique combination of functional groups and its potential for diverse applications.

Properties

IUPAC Name

methyl 7-cyclopropyl-3-(imidazo[1,2-a]pyridin-2-ylmethyl)-2,4-dioxo-1-phenylpyrido[2,3-d]pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21N5O4/c1-35-25(33)19-13-20(16-10-11-16)28-23-22(19)24(32)30(26(34)31(23)18-7-3-2-4-8-18)15-17-14-29-12-6-5-9-21(29)27-17/h2-9,12-14,16H,10-11,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSKPOSGNWWXSRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=NC2=C1C(=O)N(C(=O)N2C3=CC=CC=C3)CC4=CN5C=CC=CC5=N4)C6CC6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
METHYL 7-CYCLOPROPYL-3-({IMIDAZO[1,2-A]PYRIDIN-2-YL}METHYL)-2,4-DIOXO-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE
Reactant of Route 2
Reactant of Route 2
METHYL 7-CYCLOPROPYL-3-({IMIDAZO[1,2-A]PYRIDIN-2-YL}METHYL)-2,4-DIOXO-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE
Reactant of Route 3
Reactant of Route 3
METHYL 7-CYCLOPROPYL-3-({IMIDAZO[1,2-A]PYRIDIN-2-YL}METHYL)-2,4-DIOXO-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE
Reactant of Route 4
Reactant of Route 4
METHYL 7-CYCLOPROPYL-3-({IMIDAZO[1,2-A]PYRIDIN-2-YL}METHYL)-2,4-DIOXO-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE
Reactant of Route 5
Reactant of Route 5
METHYL 7-CYCLOPROPYL-3-({IMIDAZO[1,2-A]PYRIDIN-2-YL}METHYL)-2,4-DIOXO-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE
Reactant of Route 6
Reactant of Route 6
METHYL 7-CYCLOPROPYL-3-({IMIDAZO[1,2-A]PYRIDIN-2-YL}METHYL)-2,4-DIOXO-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE

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